molecular formula C12H14BrNO2 B5783132 1-[(4-bromophenoxy)acetyl]pyrrolidine

1-[(4-bromophenoxy)acetyl]pyrrolidine

Cat. No. B5783132
M. Wt: 284.15 g/mol
InChI Key: NSQYDVFUCBOCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenoxy)acetyl]pyrrolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, 1-(4-Bromophenoxy)-2-(pyrrolidin-1-yl)ethanone, and is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenoxy)acetyl]pyrrolidine is not fully understood, but it is believed to act as a modulator of various signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to the suppression of tumor growth and the promotion of neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in cancer cells. This compound has also been shown to promote neuronal survival and protect against oxidative stress-induced cell death in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-bromophenoxy)acetyl]pyrrolidine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the main limitations is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are numerous future directions for the research on 1-[(4-bromophenoxy)acetyl]pyrrolidine, including the identification of its specific targets and pathways, the optimization of its therapeutic potential, and the development of more efficient synthesis methods. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as biochemistry and pharmacology.

Scientific Research Applications

1-[(4-bromophenoxy)acetyl]pyrrolidine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research has been in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(4-bromophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQYDVFUCBOCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (0.5 mL, 5.9 mmol) was added to a suspension of (4-bromophenoxy)acetic acid (0.462 g, 2.0 mmol) in methylene chloride (10 mL) and 2 drops of N,N-dimethylformamide. The mixture was stirred at RT for 2 h. The solvent was evaporated under reduced pressure. The residue was diluted with methylene chloride (10 mL), cooled with ice-water bath, and 1M of sodium hydroxide aqueous solution (3.0 mL) was added. To the mixture was added pyrrolidine (167 μL, 2.0 mmol). The mixture was stirred and allowed to warm to RT. The organic layer was separated, washed with water and brine, dried over Na2SO4, filtered, and concentrated. The residue was directly used in next step without further purification (550 mg, 96.7%). LCMS: (M+H)=286.0/284.0
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.462 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
167 μL
Type
reactant
Reaction Step Two

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